molecular formula C18H17ClN2O2 B6539092 4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060230-93-4

4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide

Cat. No.: B6539092
CAS No.: 1060230-93-4
M. Wt: 328.8 g/mol
InChI Key: CYVHANGNRANLMH-UHFFFAOYSA-N
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Description

4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide is a chemical compound with a complex structure, featuring a benzamide core substituted with a chloro group and a cyclopropylcarbamoyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-aminomethylphenyl cyclopropylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The final product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-phenylbenzamide: Similar structure but lacks the cyclopropylcarbamoyl methyl group.

    4-chloro-N-ethylbenzamide: Similar structure with an ethyl group instead of the cyclopropylcarbamoyl methyl group.

Uniqueness

4-chloro-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}benzamide is unique due to the presence of the cyclopropylcarbamoyl methyl group, which can impart different chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-chloro-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-14-5-3-13(4-6-14)18(23)21-16-7-1-12(2-8-16)11-17(22)20-15-9-10-15/h1-8,15H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVHANGNRANLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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